2-(4-Butoxyphenyl)-5-[4-(hexyloxy)-3-methoxyphenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic core with a pyrazole ring and a 1,3-benzoxazine moiety. The substituents at the 2- and 5-positions—4-butoxyphenyl and 4-(hexyloxy)-3-methoxyphenyl—impart unique physicochemical and biological properties.
Properties
Molecular Formula |
C33H40N2O4 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-hexoxy-3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C33H40N2O4/c1-4-6-8-11-21-38-31-19-16-25(22-32(31)36-3)33-35-29(27-12-9-10-13-30(27)39-33)23-28(34-35)24-14-17-26(18-15-24)37-20-7-5-2/h9-10,12-19,22,29,33H,4-8,11,20-21,23H2,1-3H3 |
InChI Key |
AIDQEEFZZJJZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCCCC)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogs from literature:
Bioactivity and Drug-Likeness
- Electron-Withdrawing Effects : The methoxy group in the target compound could enhance hydrogen bonding, contrasting with the chloro-benzyloxy analog’s stronger electron-withdrawing effects, which might improve target binding .
- Cytotoxicity : highlights pyrazoline derivatives with benzenesulfonamide groups as carbonic anhydrase inhibitors. The target compound’s alkoxy chains may reduce cytotoxicity compared to halogenated analogs .
Stability and Reactivity
- Brominated Analog () : Bromine increases molecular weight and may enhance photostability but could introduce susceptibility to nucleophilic substitution .
- Methoxy vs. Hexyloxy : The methoxy group in the target compound offers oxidative stability, whereas the hexyloxy chain may increase susceptibility to metabolic degradation via cytochrome P450 enzymes .
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